

# 4-Hydroxy-2-nitrobenzoic acid CAS number and properties

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## Compound of Interest

Compound Name: 4-Hydroxy-2-nitrobenzoic acid

Cat. No.: B1288826

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## 4-Hydroxy-2-nitrobenzoic Acid: A Technical Guide

CAS Number: 74230-08-3[1][2][3][4]

This technical guide provides a comprehensive overview of **4-Hydroxy-2-nitrobenzoic acid**, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a detailed synthesis protocol, safety and handling information, and discusses its current and potential applications.

## Chemical and Physical Properties

**4-Hydroxy-2-nitrobenzoic acid** is a nitro-substituted derivative of the naturally occurring phenolic compound, 4-hydroxybenzoic acid. The introduction of the nitro group at the ortho position to the hydroxyl group significantly influences its chemical properties.

## Quantitative Data Summary

The key physical and chemical properties of **4-Hydroxy-2-nitrobenzoic acid** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	74230-08-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>5</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	183.12 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Yellow to orange crystalline solid	<a href="#">[1]</a>
Melting Point	230 °C (with decomposition)	<a href="#">[2]</a>
Boiling Point (Predicted)	414.0 ± 40.0 °C at 760 mmHg	
pKa (Predicted)	2.55 ± 0.25	
Solubility	Soluble in methanol and ethanol	

## Synthesis of 4-Hydroxy-2-nitrobenzoic Acid

A common laboratory-scale synthesis of **4-Hydroxy-2-nitrobenzoic acid** involves the diazotization of 4-amino-2-nitrobenzoic acid, followed by hydrolysis of the resulting diazonium salt. This method provides a good yield of the final product.

### Experimental Protocol: Synthesis from 4-Amino-2-nitrobenzoic Acid

This protocol details the step-by-step procedure for the synthesis of **4-Hydroxy-2-nitrobenzoic acid**.

Materials:

- 4-Amino-2-nitrobenzoic acid
- Concentrated sulfuric acid
- Sodium nitrite (NaNO<sub>2</sub>)

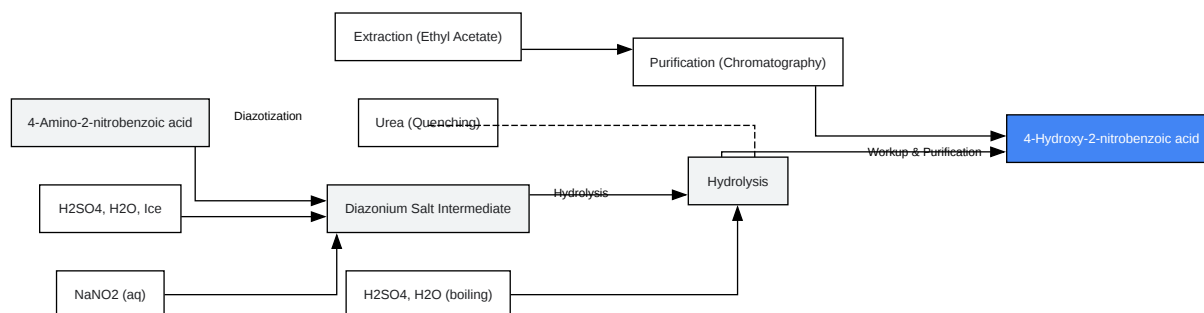
- Urea
- Ethyl acetate
- Saturated saline solution
- Silica gel for column chromatography
- Eluents: Ethyl acetate, 20% methanol/ethyl acetate, 10% methanol/chloroform, 60% ethyl acetate/hexane
- Water
- Ice

Procedure:

- Preparation of the Diazonium Salt Solution:
  - Suspend 9.895 g (54.326 mmol) of 4-Amino-2-nitrobenzoic acid in 17 mL of water with stirring.
  - Slowly add 12 mL of concentrated sulfuric acid to form a homogeneous solution.
  - Cool the reaction mixture in an ice bath and add an additional 10 mL of water to improve stirring.
  - Add 50 mL of crushed ice to the mixture.
  - Prepare a solution of 4.124 g (59.759 mmol) of sodium nitrite in 9 mL of water.
  - Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
  - After the addition is complete, continue stirring the mixture at 0 °C for 1.25 hours.[\[1\]](#)
- Quenching and Hydrolysis:
  - Quench the reaction by adding 6 g of urea and stir at 0 °C for 10 minutes.

- Filter the reaction mixture.
- Prepare a mixture of 39 mL of concentrated sulfuric acid and 27 mL of water and heat it to boiling.
- Add the filtrate dropwise to the boiling sulfuric acid solution.
- After the addition is complete, reflux the reaction mixture for 3 hours.
- Cool the mixture to room temperature.<sup>[1]</sup>
- Extraction and Purification:
  - Extract the reaction mixture with 6.50 mL of ethyl acetate.
  - Combine the organic phases and wash with a saturated saline solution.
  - Filter the organic phase and concentrate it to a small volume.
  - Purify the crude product by flash chromatography on silica gel using a sequence of eluents: ethyl acetate, 20% methanol/ethyl acetate, 10% methanol/chloroform, and 60% ethyl acetate/hexane.
  - The final product, **4-hydroxy-2-nitrobenzoic acid**, is obtained as an orange solid. The reported yield is 54%.<sup>[1]</sup>

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **4-Hydroxy-2-nitrobenzoic acid**.

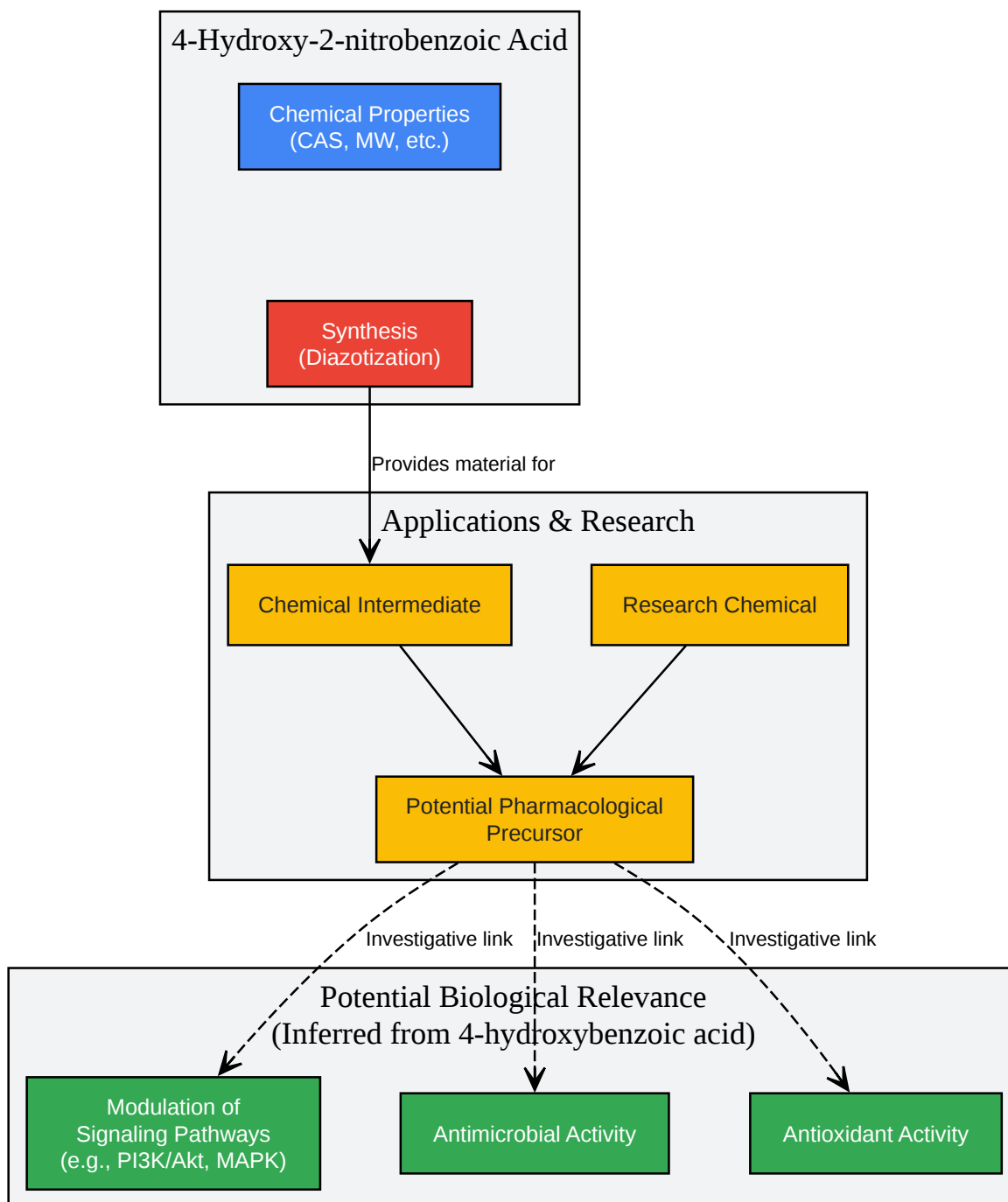
## Applications and Research Interest

**4-Hydroxy-2-nitrobenzoic acid** is primarily utilized as a research chemical and a building block in organic synthesis.[1] Its structural similarity to biologically active molecules suggests its potential as a precursor for the development of novel therapeutic agents.

While direct involvement of **4-Hydroxy-2-nitrobenzoic acid** in signaling pathways has not been extensively documented, its parent compound, 4-hydroxybenzoic acid, has been shown to be involved in bacterial quorum sensing and can modulate key cellular signaling pathways such as PI3K/Akt, MAPK3, and STAT3. This suggests that the nitro derivative could be a subject of interest for investigating its potential modulatory effects on these or other signaling pathways.

Furthermore, derivatives of 4-hydroxybenzoic acid have been explored for their antioxidant, antibacterial, and anti-inflammatory properties. The presence of the nitro group in **4-Hydroxy-2-nitrobenzoic acid** may impart unique biological activities, making it a candidate for screening in various pharmacological assays.

## Logical Relationship Diagram



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